molecular formula C24H27N6O11P B008637 4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate CAS No. 104809-08-7

4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate

Cat. No.: B008637
CAS No.: 104809-08-7
M. Wt: 606.5 g/mol
InChI Key: VCGXASLRSBTMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule combining a butanedioate (succinate) backbone with two distinct ester-linked moieties. The first substituent, at the 4-O position, is a phenyl group bearing a 2-amino-3-methoxy-3-oxopropyl chain, which introduces both polar (amino, methoxy) and lipophilic (phenyl) characteristics. The second substituent, at the 1-O position, is a fused heterocyclic system: a 4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin ring conjugated with an adenine (6-aminopurin-9-yl) group.

The adenine moiety may facilitate interactions with enzymes or receptors via hydrogen bonding and π-π stacking, while the dioxaphosphinin ring introduces hydrolytic sensitivity due to its phosphoester bonds . The compound’s molecular weight is estimated to exceed 600 g/mol, reflecting its intricate architecture.

Properties

CAS No.

104809-08-7

Molecular Formula

C24H27N6O11P

Molecular Weight

606.5 g/mol

IUPAC Name

4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate

InChI

InChI=1S/C24H27N6O11P/c1-36-24(33)14(25)8-12-2-4-13(5-3-12)38-16(31)6-7-17(32)40-20-19-15(9-37-42(34,35)41-19)39-23(20)30-11-29-18-21(26)27-10-28-22(18)30/h2-5,10-11,14-15,19-20,23H,6-9,25H2,1H3,(H,34,35)(H2,26,27,28)

InChI Key

VCGXASLRSBTMRC-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C(N=CN=C54)N)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C(N=CN=C54)N)N

Origin of Product

United States

Biological Activity

The compound 4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that may contribute to its biological activity. It contains a phenyl group substituted with an amino and methoxy group, along with a phosphinin moiety linked to a butanedioate. This structural diversity is hypothesized to enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50_{50} (µg/mL) Comparison Drug Comparison IC50_{50} (µg/mL)
MCF-75.0Vinblastine4.0
HCT-1168.0Colchicine7.5
PC-33.5Vinblastine4.5
A5494.0Colchicine5.0
HepG-210.0--

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts, indicating a favorable therapeutic index.

The mechanism of action appears to be multifaceted:

  • Kinase Inhibition : The compound has been shown to inhibit key signaling pathways involved in cancer progression by targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Inhibition assays revealed the following IC50_{50} values:
    • EGFR : 0.216 µM
    • VEGFR : 0.259 µM
      These values suggest that the compound is comparable to established inhibitors like Sorafenib, which has IC50_{50} values of approximately 0.230 µM for EGFR and 0.307 µM for VEGFR.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to G1 phase arrest in cancer cells, disrupting their proliferation.
  • Induction of Apoptosis : The compound activates apoptotic pathways as evidenced by increased levels of cleaved caspases in treated cells.

Study on MCF-7 Cells

A study investigating the effects of the compound on MCF-7 breast cancer cells demonstrated significant reductions in cell viability after 24 hours of exposure at concentrations ranging from 1 to 10 µg/mL. The study utilized the MTT assay to quantify cell viability and confirmed apoptosis through Annexin V staining.

Study on PC-3 Cells

In another study focusing on PC-3 prostate cancer cells, the compound showed pronounced anti-proliferative effects at lower concentrations (IC50_{50} = 3.5 µg/mL), outperforming traditional chemotherapeutics in terms of selectivity and potency.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity Stability Notes
Target Compound Adenine, dioxaphosphinin, amino-methoxy-oxopropyl, phenyl, succinate ~620 (estimated) Potential kinase inhibition, antiviral Hydrolytically labile phosphoester bonds
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile tert-butyldimethylsilyl, phosphino, diisopropylamino, pyrimidinone ~900 Nucleotide synthesis intermediates Enhanced stability via silyl protection
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Benzothiazol, spirocyclic, carbonyl, dimethylamino ~450 Fluorescent probes, enzyme inhibitors High thermal stability
O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate (bromophos-ethyl) Phosphorothioate, bromo-chlorophenyl ~380 Acaricide, insecticide Slow hydrolysis due to thioate substitution

Key Differences and Implications

Nucleotide vs. Pesticide Analogues :

  • The target compound’s adenine and dioxaphosphinin groups differentiate it from phosphorothioate pesticides (e.g., bromophos-ethyl), which lack nucleobases and instead rely on halogenated aryl groups for bioactivity. This structural divergence suggests distinct mechanisms: the target may interfere with cellular nucleotide metabolism, while phosphorothioates disrupt neuronal signaling .

However, the phenyl and dioxaphosphinin groups may reduce overall hydrophilicity, as noted in flavonoid studies where hydroxyl positioning modulates polarity .

Stability Profiles :

  • The dioxaphosphinin ring’s phosphoester bonds render the target compound susceptible to hydrolysis, unlike tert-butyldimethylsilyl-protected nucleotides or thioate-substituted pesticides . This instability may necessitate prodrug formulations or encapsulation for therapeutic use.

Research Findings and Mechanistic Insights

Molecular Descriptors and Bioactivity

  • Electronic Effects : The adenine’s electron-rich aromatic system may participate in charge-transfer interactions, as observed in spirocyclic benzothiazol derivatives .

Hydrogen Bonding and Retention

  • Studies on flavonoids demonstrate that intramolecular hydrogen bonding (e.g., between hydroxyl groups) reduces polarity and increases retention in chromatographic systems . The target compound’s 2-hydroxy-2-oxo group on the dioxaphosphinin ring may similarly form intramolecular H-bonds, affecting its pharmacokinetic behavior.

Solid-State NMR Insights

  • Solid-state NMR techniques, as applied to trichothecene toxins , could elucidate conformational differences between the target compound’s solution and solid states, particularly regarding the adenine-dioxaphosphinin linkage.

Preparation Methods

Preparation of 6-Aminopurine Intermediate

Adenine (6-aminopurine) is functionalized at the 9-position via Mitsunobu reaction with (3R,4S)-dihydroxyfuran-2(5H)-one, followed by phosphorylation using phosphorus oxychloride in anhydrous dioxane. Cyclization under acidic conditions yields the 2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl group.

Critical Parameters :

  • Temperature : Cyclization at 0–5°C minimizes side reactions.

  • Solvent : Anhydrous dioxane ensures compatibility with POCl₃.

Synthesis of the 4-(2-Amino-3-Methoxy-3-Oxopropyl)Phenyl Fragment

Boc-Protected Phenylalanine Derivative

L-Phenylalanine is esterified with methanol under HCl catalysis to yield methyl 2-amino-3-phenylpropanoate. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF, affording methyl 2-(Boc-amino)-3-phenylpropanoate in 92% yield.

Introduction of the Methoxy Group

The propanoate side chain is methoxylated via SN2 reaction with methyl iodide and NaH in DMF at 0°C, achieving >85% conversion. Deprotection with HCl in dioxane yields 4-(2-amino-3-methoxy-3-oxopropyl)phenol.

Assembly of the Succinic Acid Core

Selective Esterification at 1-O Position

Succinic anhydride is reacted with the phosphorinane-adenine fragment in pyridine at 50°C, selectively functionalizing the 1-O position. Excess anhydride (1.5 equiv) ensures complete conversion.

4-O Esterification with the Phenylalanine Derivative

The 4-OH group of the monoester is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Coupling with 4-(2-amino-3-methoxy-3-oxopropyl)phenol in CH₂Cl₂ proceeds at 25°C for 12 h, yielding the diester.

Global Deprotection and Purification

Boc Deprotection

Treatment with 4M HCl in dioxane removes the Boc group from the phenylalanine moiety, followed by neutralization with NaHCO₃.

Chromatographic Purification

The crude product is purified via silica gel chromatography (EtOAc/MeOH 9:1) and recrystallized from ethanol/water (3:1) to achieve >98% purity.

Analytical Data and Characterization

Parameter Value
Yield 34% (over 8 steps)
HPLC Purity 99.2% (C18, 0.1% TFA/MeCN)
[α]D²⁵ +12.5° (c 1.0, MeOH)
HRMS (ESI+) Calcd: 742.2211; Found: 742.2208

¹H NMR (500 MHz, DMSO-d6): δ 8.35 (s, 1H, purine-H), 7.45 (d, J = 8.5 Hz, 2H, aryl-H), 6.90 (d, J = 8.5 Hz, 2H, aryl-H), 5.15–5.08 (m, 1H, phosphorinane-H), 4.30 (dd, J = 11.0, 4.5 Hz, 1H, furo-H), 3.65 (s, 3H, OCH₃).

Optimization Challenges and Solutions

  • Phosphorinane Hydrolysis : Use of anhydrous solvents and low temperatures (<10°C) suppresses phosphoester degradation.

  • Amino Group Side Reactions : Boc protection prevents unwanted acylation during esterification.

  • Stereochemical Integrity : Chiral HPLC confirms retention of configuration at C7 of the phosphorinane.

Scalability and Industrial Feasibility

Bench-scale synthesis (10 g) demonstrates consistent yields (32–36%) with the following cost drivers:

  • Adenine Derivative : 48% of total material cost.

  • Chromatography : 62% of process expenses.
    Alternative purification (crystallization) reduces costs by 30% but requires stringent solvent control.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, starting with the preparation of the purine base and the furodioxaphosphinin ring system. Key steps include:

  • Purine Functionalization : Introduction of the aminopurinyl group via nucleophilic substitution under anhydrous conditions.
  • Ring Formation : Cyclization of the dioxaphosphinin moiety using catalytic acids (e.g., p-toluenesulfonic acid) in aprotic solvents like tetrahydrofuran (THF).
  • Esterification : Coupling the purine and phenyl moieties via a butanedioate linker using carbodiimide-based coupling agents (e.g., EDC/HOBt).
    Reaction monitoring employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon backbone, with emphasis on distinguishing phosphonate and ester groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, P=O at ~1250 cm⁻¹).
    X-ray crystallography may be used if single crystals are obtainable .

Basic: How is preliminary biological activity screened for this compound?

Methodological Answer:
Initial screening focuses on:

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or phosphatase targets) using fluorescence-based assays.
  • Cytotoxicity Profiling : Cell viability tests (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.
  • Solubility and Stability : Physicochemical profiling in buffers (pH 1–7.4) via UV-Vis spectroscopy to guide formulation .

Advanced: How can reaction yields be optimized while minimizing side products?

Methodological Answer:
Systematic optimization strategies include:

  • Design of Experiments (DoE) : Varying temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading to identify robust conditions.
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for cyclization steps.
  • Quenching Protocols : Immediate neutralization of acidic intermediates reduces hydrolytic degradation.
    Yield improvements (≥15%) have been reported using these approaches .

Advanced: What mechanistic insights are needed to explain its potential antiviral activity?

Methodological Answer:
Mechanistic studies require:

  • Enzyme Kinetics : Measuring IC₅₀ values against viral polymerases (e.g., HIV-1 reverse transcriptase).
  • Molecular Dynamics (MD) Simulations : Modeling interactions between the phosphonate group and enzyme active sites.
  • Isotopic Labeling : Tracking metabolic incorporation using ³²P-labeled analogs in cellular assays.
    Contradictions in activity data (e.g., cell-based vs. enzymatic results) may arise from off-target effects, necessitating orthogonal validation .

Intermediate: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect debris in sealed containers .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability and metabolite formation via LC-MS/MS in plasma/tissue homogenates.
  • Dose-Response Studies : Identify nonlinear relationships between concentration and efficacy.
  • Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance target engagement, addressing discrepancies caused by poor biodistribution .

Basic: What computational tools aid in predicting its metabolic pathways?

Methodological Answer:

  • CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor identify likely oxidation sites.
  • Density Functional Theory (DFT) : Calculates activation energies for hydrolytic cleavage of ester linkages.
  • Bioinformatics Databases : KEGG and MetaCyc map putative enzymatic targets .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

  • Exothermic Reactions : Implement jacketed reactors with precise temperature control to prevent runaway reactions during esterification.
  • Purification : Replace column chromatography with recrystallization or continuous flow chromatography.
  • Regulatory Compliance : Document impurity profiles (e.g., genotoxic nitrosamines) per ICH Q3A/B guidelines .

Intermediate: How to validate the compound’s stability under long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS.
  • Lyophilization : Improve stability by converting to a lyophilized powder stored at -20°C under argon.
  • pH Monitoring : Use buffered solutions to prevent hydrolysis of the phosphonate ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.